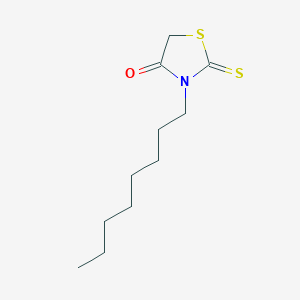![molecular formula C17H18ClN3O4S B2476382 2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217080-38-0](/img/structure/B2476382.png)
2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3-Benzodioxole-5-carboxamide . The 1,3-Benzodioxole-5-carboxamide has a molecular formula of C8H7NO3 and an average mass of 165.146 Da . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . The synthesis was based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-5-carboxamide has been analyzed using various spectroscopic techniques . The synthesized compounds’ 1H and 13C NMR spectra were analyzed using a Bruker DPX-500 High-Performance Digital FT-NMR Spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. Diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzodioxole-5-carboxamide have been reported. It has a molecular formula of CHNO, an average mass of 165.146 Da, and a Monoisotopic mass of 165.042587 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of related compounds involves reactions leading to complex heterocyclic structures, which could serve as a basis for developing potential therapeutic agents. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid results in angular isoindole dione derivatives, showcasing the chemical versatility of thieno[2,3-c]pyridine compounds (Vasilin et al., 2015).
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors show anti-inflammatory and analgesic properties, indicating the potential pharmacological applications of compounds with similar structures (Abu‐Hashem et al., 2020).
Potential Biological Activities
- Certain heterocyclic carboxamides, including analogues similar in structure to the compound , have been evaluated as potential antipsychotic agents, suggesting the therapeutic relevance of such molecules in neuropsychiatric disorders (Norman et al., 1996).
- Another study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating antimicrobial activity against specific strains, hinting at the compound's potential in antimicrobial therapy (Kolisnyk et al., 2015).
Applications in Materials Science
- The development of photosensitive poly(benzoxazole) based on specific precursors showcases the potential use of related compounds in the creation of novel materials with unique photosensitive properties (Ebara et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S.ClH/c1-20-5-4-10-13(7-20)25-17(14(10)15(18)21)19-16(22)9-2-3-11-12(6-9)24-8-23-11;/h2-3,6H,4-5,7-8H2,1H3,(H2,18,21)(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYNKSQZTLBTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)


![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)
![2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476311.png)
![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)
![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime](/img/structure/B2476319.png)
![ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2476320.png)
